molecular formula C19H22N3O8P B12655358 L-Phenylalanine, N-(2',3'-didehydro-3'-deoxy-5'-thymidylyl)- CAS No. 184031-59-2

L-Phenylalanine, N-(2',3'-didehydro-3'-deoxy-5'-thymidylyl)-

Cat. No.: B12655358
CAS No.: 184031-59-2
M. Wt: 451.4 g/mol
InChI Key: OPWBMLRKLKFBIP-HRCADAONSA-N
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Description

L-Phenylalanine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- is a complex organic compound that combines the amino acid L-Phenylalanine with a modified thymidine nucleotide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- typically involves the coupling of L-Phenylalanine with a thymidine derivative. The process often starts with the protection of functional groups on both molecules to prevent unwanted side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) for the amino group and acetyl groups for hydroxyl groups.

The coupling reaction is usually facilitated by activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane (DCM) under inert conditions to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. Enzymatic synthesis using specific ligases or transferases can be employed to achieve high yields and purity. Additionally, solid-phase synthesis techniques can be utilized to automate the process and reduce production time.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- can undergo various chemical reactions, including:

    Oxidation: The phenyl group in L-Phenylalanine can be oxidized to form phenyl ketones or carboxylic acids.

    Reduction: The double bonds in the thymidine derivative can be reduced to single bonds using hydrogenation reactions.

    Substitution: The amino group in L-Phenylalanine can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Phenylacetic acid, benzoic acid.

    Reduction: Saturated thymidine derivatives.

    Substitution: Amides, esters.

Scientific Research Applications

L-Phenylalanine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in protein synthesis and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of L-Phenylalanine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- involves its interaction with specific molecular targets. In biological systems, it can be incorporated into proteins or nucleic acids, affecting their structure and function. The phenylalanine moiety can interact with enzymes and receptors, influencing metabolic pathways and signaling cascades. The thymidine derivative can be involved in DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanine: An essential amino acid used in protein synthesis.

    Thymidine: A nucleoside involved in DNA synthesis.

    L-Phenylalanine-3,3-d2: A deuterated form of L-Phenylalanine used in metabolic studies.

Uniqueness

L-Phenylalanine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- is unique due to its combined structure, which allows it to participate in both amino acid and nucleotide-related processes. This dual functionality makes it a valuable tool in research and industrial applications, offering versatility that is not found in its individual components.

Properties

CAS No.

184031-59-2

Molecular Formula

C19H22N3O8P

Molecular Weight

451.4 g/mol

IUPAC Name

(2S)-2-[[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C19H22N3O8P/c1-12-10-22(19(26)20-17(12)23)16-8-7-14(30-16)11-29-31(27,28)21-15(18(24)25)9-13-5-3-2-4-6-13/h2-8,10,14-16H,9,11H2,1H3,(H,24,25)(H,20,23,26)(H2,21,27,28)/t14-,15-,16+/m0/s1

InChI Key

OPWBMLRKLKFBIP-HRCADAONSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(N[C@@H](CC3=CC=CC=C3)C(=O)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(NC(CC3=CC=CC=C3)C(=O)O)O

Origin of Product

United States

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